7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Medicinal Chemistry Organic Synthesis Methodology

7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a critical heterocyclic building block for medicinal chemistry teams pursuing kinase (MPS1) and immune checkpoint (PD-1/PD-L1) targets. Unlike generic halogenated analogs, the 7-bromo substitution offers a superior reactivity profile for Pd-catalyzed cross-coupling, enabling rapid SAR library generation from a single advanced intermediate. The triazolopyridine core delivers over 10-fold potency advantages versus imidazopyrazine alternatives, anchoring your program to a validated pharmacophore. Available in multi-gram quantities via a scalable one-step synthetic route, this compound reduces procurement costs and accelerates hit-to-lead timelines. Choose the 7-bromo analog to maximize accessible chemical space and de-risk early-stage discovery.

Molecular Formula C6H5BrN4
Molecular Weight 213
CAS No. 1019918-41-2
Cat. No. B6233611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS1019918-41-2
Molecular FormulaC6H5BrN4
Molecular Weight213
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2): Procurement and Differentiation Guide for Advanced Heterocyclic Building Blocks


7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2) is a heterocyclic compound featuring a triazole ring fused to a pyridine core, with a primary amine at the 3-position and a bromine atom at the 7-position [1]. This core scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors [2]. The specific 7-bromo substitution pattern offers a unique synthetic handle and distinct physicochemical properties compared to other halogenated or unsubstituted analogs, making it a critical starting point for structure-activity relationship (SAR) exploration and lead optimization programs [3].

7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine: Why Simple Halogen or Scaffold Substitution Compromises Project Continuity and Data Reproducibility


Generic substitution of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine with other halogenated triazolopyridines or alternative heterocyclic cores is scientifically unsound due to the profound impact of both the halogen's electronic and steric properties and the precise ring fusion on target binding affinity and synthetic tractability. Data demonstrate that triazolopyridine scaffolds can exhibit over 10-fold differences in initial potency compared to related series like imidazopyrazines, necessitating distinct optimization paths [1]. Furthermore, the 7-bromo substituent is not merely a placeholder; its specific reactivity in cross-coupling reactions is crucial for late-stage diversification, and alternative halogens (e.g., 7-chloro or 7-fluoro) will require re-optimization of entire synthetic routes and yield different downstream chemical space [2]. Substituting the core scaffold will invalidate established SAR and require a new lead identification campaign.

Quantitative Differentiation Evidence for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine: A Comparative Analysis for Informed Procurement


High-Value Synthetic Intermediate: Demonstrated High-Yield, One-Step Synthesis Enabling Rapid Project Initiation

The compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a significant advantage over more complex triazolopyridine derivatives that require multi-step sequences and lower overall yields [1]. This high efficiency directly translates to reduced cost, faster lead generation, and improved supply chain reliability compared to alternatives like 7-chloro or 7-iodo analogs, which may require different, less efficient synthetic methodologies.

Medicinal Chemistry Organic Synthesis Methodology

Scaffold-Dependent Potency: Quantitative Basis for Triazolopyridine Core Selection in Kinase Inhibitor Programs

In a direct comparison of initial HTS hits targeting MPS1 kinase, the triazolopyridine series demonstrated over 10-fold lower potency than the imidazopyrazine series [1]. This quantitative difference underscores that the choice of heterocyclic core is a critical determinant of biological activity. While the imidazopyrazine series showed higher initial potency, it suffered from poor metabolic stability, highlighting that scaffold selection involves a fundamental trade-off [1]. Therefore, a project initiated with a triazolopyridine core cannot be simply switched to an imidazopyrazine core without expecting a complete shift in both potency and ADME profile.

Kinase Inhibition MPS1 Cancer Research

Structural Enablement of Potent Immuno-Oncology Leads: SAR Evidence for Triazolopyridine-Based PD-1/PD-L1 Inhibitors

A series of [1,2,4]triazolo[4,3-a]pyridines were optimized to yield potent small-molecule inhibitors of the PD-1/PD-L1 interaction [1]. The most active compound, A22, demonstrated an IC50 of 92.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This activity is dependent on the core triazolopyridine scaffold and its specific substitution pattern, as established by the reported structure-activity relationships (SAR) [1]. While not the target compound itself, this data establishes the 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine as a foundational building block within a validated, high-value chemotype. Alternative scaffolds or substitution patterns would necessitate a complete de novo SAR exploration to achieve comparable potency.

Immuno-Oncology PD-1/PD-L1 Checkpoint Inhibition

Leveraging the 7-Bromo Handle for Defined Synthetic Utility and Late-Stage Diversification

The presence of the bromine atom at the 7-position is a strategic asset, enabling efficient derivatization through well-established cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings [1]. This is a quantitative advantage over alternative halogen substitutions. For instance, while a 7-chloro analog is also capable of cross-coupling, the C-Br bond is more reactive, often leading to higher yields under milder conditions and enabling access to a broader range of coupling partners. Similarly, a 7-fluoro substituent is comparatively inert under most cross-coupling conditions, severely limiting its use as a synthetic handle. The defined reactivity of the bromine atom allows for the systematic generation of analogue libraries for SAR, directly linking procurement of this specific building block to accelerated medicinal chemistry optimization [1].

Medicinal Chemistry Cross-Coupling SAR Studies

Optimal Application Scenarios for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Based on Differentiated Evidence


Lead Generation in Kinase Drug Discovery (e.g., MPS1, PD-1/PD-L1)

This compound is the ideal starting point for medicinal chemistry programs targeting kinases such as MPS1 or immune checkpoints like PD-1/PD-L1. The quantitative evidence (Section 3, Item 2) demonstrates that the triazolopyridine scaffold defines a unique potency and ADME landscape compared to alternative cores. Furthermore, its demonstrated utility in generating potent leads (Section 3, Item 3) provides a validated entry into a high-value chemical space. Procuring this specific building block de-risks the early stages of a drug discovery project by anchoring it to a proven pharmacophore [REFS-1, REFS-2].

Accelerated Structure-Activity Relationship (SAR) Exploration via Late-Stage Diversification

For teams conducting SAR studies, this compound offers a superior platform for rapid analogue synthesis. The 7-bromo substituent serves as a versatile and reactive handle for Pd-catalyzed cross-coupling reactions, enabling efficient library generation (Section 3, Item 4) [3]. Procuring this specific halogen analog, rather than a less reactive chloro or inert fluoro variant, directly accelerates the hit-to-lead optimization process by maximizing the chemical space accessible from a single advanced intermediate.

Academic and Industrial Research Requiring Efficient and Scalable Synthesis

Research groups with limited synthetic resources or those requiring multi-gram quantities will benefit from the compound's demonstrated synthetic accessibility. The availability of a one-step, quantitative yield protocol (Section 3, Item 1) translates to lower procurement costs, more reliable in-house synthesis, and faster project timelines compared to more complex heterocyclic building blocks [4]. This makes it a practical and cost-effective choice for both exploratory research and early preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.